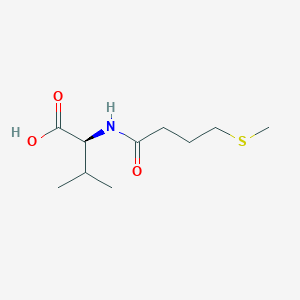

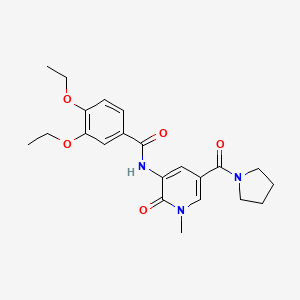

4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an intermediate of Atorvastatin , a selective, competitive HMG-CoA reductase inhibitor. It’s specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . It’s a versatile chemical compound with diverse applications in scientific research .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s reasonable to assume that it would undergo reactions similar to those of other aromatic compounds, including electrophilic substitution due to its excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase Inhibition for Pain Management

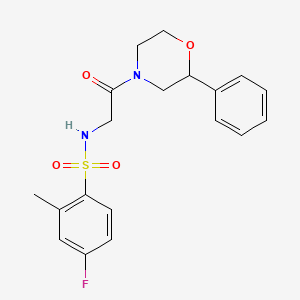

Research by Hashimoto et al. (2002) on derivatives of benzenesulfonamide, including structures similar to 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, demonstrated the potential for selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is crucial for developing anti-inflammatory drugs that offer pain relief with reduced side effects. The introduction of a fluorine atom was found to notably increase COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, now in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects on human carbonic anhydrase I and II isoenzymes. The compounds demonstrated potent inhibition, suggesting their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and certain forms of edema (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).

N-Demethylation of Amides in Organic Synthesis

Xu Yi et al. (2020) developed a method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, a compound structurally related to this compound, as an oxidant. This process is significant for organic synthesis, enabling the conversion of amides to N-demethylated products, which are useful intermediates in pharmaceutical and agrochemical manufacturing (Yi, Lei, Liu, Che, Yu, Liu, Wang, Zhou, & Zhang, 2020).

Antimicrobial and Antifungal Activities

Ghorab et al. (2017) synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial and antifungal activities. The study found that some compounds exhibited higher activity compared to reference drugs against a panel of Gram-positive and Gram-negative bacteria and fungi. These findings underscore the potential of benzenesulfonamide derivatives in developing new antimicrobial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Wirkmechanismus

As an intermediate of Atorvastatin, this compound likely contributes to the drug’s mechanism of action as a selective, competitive HMG-CoA reductase inhibitor . This class of drugs works by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-14-11-16(20)7-8-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNYLTIDKXDFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)